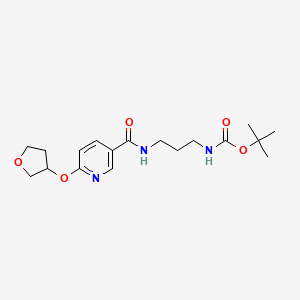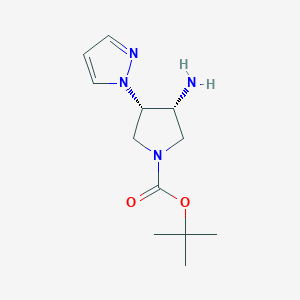![molecular formula C15H11N3O3S B2996480 N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide CAS No. 920161-50-8](/img/structure/B2996480.png)
N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide” is a compound that contains a benzothiazole ring. Benzothiazole derivatives have been found to exhibit a wide range of properties and applications . They have been used in the synthesis of anti-tubercular compounds and have shown potential in the development of new anti-HIV drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for “N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide” is not explicitly mentioned in the available resources.Chemical Reactions Analysis
Benzothiazole compounds can be used to construct fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission . The specific chemical reactions involving “N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide” are not detailed in the available resources.Scientific Research Applications
Anti-Tubercular Applications
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Anti-Inflammatory Applications
Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Anti-Cancer Applications
Benzothiazole derivatives have been studied for their anti-cancer properties . However, the specific details about the anti-cancer activity of “N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide” are not available in the search results.
Anti-Proliferative Applications
Benzothiazole derivatives have been evaluated for their anti-proliferative properties . They have shown potent cytotoxicity against various human cancer cell lines .
Quorum Sensing Inhibitors
Benzothiazole derivatives have been designed, synthesized, and evaluated as novel quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, and inhibiting this can prevent bacterial communication, thereby controlling bacterial growth .
Synthesis of New Anti-Mycobacterial Chemotypes
Benzothiazole derivatives have been synthesized as new anti-mycobacterial chemotypes . These chemotypes were designed and synthesized through the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been shown to have anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.
properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(4-hydroxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-10-7-5-9(6-8-10)16-13(20)14(21)18-15-17-11-3-1-2-4-12(11)22-15/h1-8,19H,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDBRFVECIGIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)
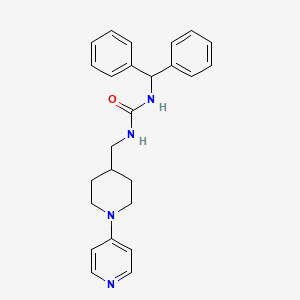
![2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996399.png)
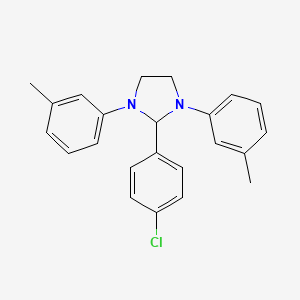
![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)
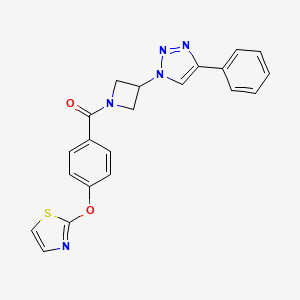
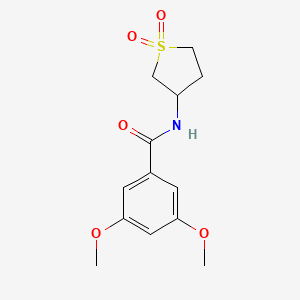
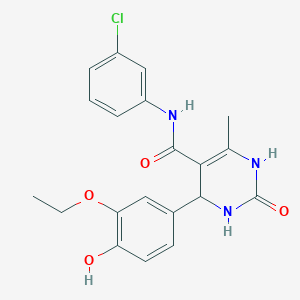
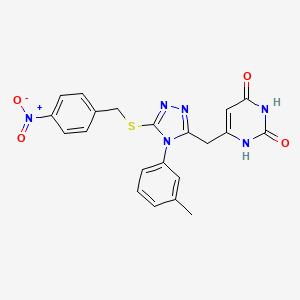
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2996410.png)
![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)
